2,5-Diethylthiophene

Chloromethylation Electrophilic Substitution Heterocyclic Chemistry

2,5-Diethylthiophene (C₈H₁₂S, MW 140.25) is a 2,5-dialkyl-substituted thiophene derivative belonging to the class of sulfur-containing heteroaromatic compounds. It exists as a colorless to pale yellow liquid at ambient temperature with a boiling point of 181 °C at 760 mmHg, a density of 0.97 g/cm³, a flash point of 40.8 °C, and a refractive index of 1.517.

Molecular Formula C8H12S
Molecular Weight 140.25 g/mol
CAS No. 5069-23-8
Cat. No. B1580987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethylthiophene
CAS5069-23-8
Molecular FormulaC8H12S
Molecular Weight140.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(S1)CC
InChIInChI=1S/C8H12S/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3
InChIKeyJQTZGXZYJIJECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethylthiophene (CAS 5069-23-8): Procurement-Relevant Physicochemical and Reactivity Profile for Scientific Selection


2,5-Diethylthiophene (C₈H₁₂S, MW 140.25) is a 2,5-dialkyl-substituted thiophene derivative belonging to the class of sulfur-containing heteroaromatic compounds [1]. It exists as a colorless to pale yellow liquid at ambient temperature with a boiling point of 181 °C at 760 mmHg, a density of 0.97 g/cm³, a flash point of 40.8 °C, and a refractive index of 1.517 [2][3]. Its LogP (est. 2.87–3.88) and vapor pressure (1.18 mmHg at 25 °C) reflect moderate hydrophobicity and volatility [3][4]. Unlike unsubstituted thiophene or mono-alkyl analogs, the symmetric 2,5-diethyl substitution pattern confers distinct steric and electronic properties that critically influence reactivity in electrophilic substitution, oxidative stability, and polymerizability—factors that directly determine its suitability as a building block in organic electronics, fine chemical synthesis, and materials science [5][6].

Why Generic Substitution of 2,5-Diethylthiophene with Other Alkylthiophenes Risks Experimental Failure


Alkylthiophenes cannot be treated as interchangeable building blocks. The number, length, and position of alkyl substituents govern not only bulk physical properties such as boiling point (ranging from ~134 °C for 2,5-dimethylthiophene to 213–214 °C for 2,5-dipropylthiophene) and flash point, but also profoundly alter reactivity in electrophilic substitution, radical-mediated oxidation kinetics, and transition-metal-catalyzed polymerization behavior [1][2]. For instance, the chloromethylation of 2,5-dimethylthiophene yields complex methylene-bridged dimers and oligomers, whereas 2,5-diethylthiophene under analogous conditions produces selectively the dialkylbischloromethylthiophene without oligomerization—a marked divergence in reaction outcome driven solely by the identity of the alkyl group [3]. Similarly, oxidation kinetics at low temperature reveal stronger auto-inhibition for 2,5-disubstituted thiophenes compared to their monosubstituted counterparts [4]. Substituting 2,5-diethylthiophene for a lower or higher homolog without accounting for these differences can lead to unexpected side products, altered reaction rates, or complete failure of polymerization processes.

2,5-Diethylthiophene: Comparator-Based Quantitative Evidence for Procurement-Critical Differentiation


Chloromethylation Selectivity: 2,5-Diethylthiophene vs. 2,5-Dimethylthiophene – Divergent Product Distributions Under Comparable Conditions

Under chloromethylation conditions employing formaldehyde/HCl or chloromethyl methyl ether, 2,5-diethylthiophene yields the corresponding dialkylbischloromethylthiophene cleanly, whereas 2,5-dimethylthiophene produces a complex mixture including 3,3′-methylenebis[2,5-dimethylthiophene] and 3,4-bis(2,5-dimethyl-3-thenyl)-2,5-dimethylthiophene, with no detectable formation of oligomeric byproducts for the diethyl analog [1]. This difference in product selectivity—monofunctionalization vs. oligomerization—is critical for applications requiring well-defined chloromethyl intermediates.

Chloromethylation Electrophilic Substitution Heterocyclic Chemistry

Boiling Point and Flash Point: 2,5-Diethylthiophene Offers a Wider Liquid-Phase Processing Window vs. Lower Homologs

2,5-Diethylthiophene exhibits a boiling point (bp) of 181 °C at 760 mmHg and a flash point (fp) of 40.8 °C [1][2]. By comparison, 2,5-dimethylthiophene has a bp of ~134–136 °C and a significantly lower fp of ~24 °C [3][4], while 2-ethylthiophene (mono-substituted) has a bp of 132–134 °C and fp ~21–27 °C [5]. The ~47 °C higher bp and ~17 °C higher fp of 2,5-diethylthiophene relative to the dimethyl analog translate into a broader liquid-phase operating range and reduced flammability hazard, beneficial for high-temperature reactions and large-scale handling.

Physical Properties Thermal Stability Process Safety

Low-Temperature Oxidation Stability: Disubstitution Enhances Auto-Inhibition – 2,5-Diethylthiophene vs. Monoalkyl Analogs

The initial stage of radical-chain oxidation at 348 K proceeds with stronger auto-inhibition for disubstituted thiophenes compared to monosubstituted derivatives. Kinetic parameters were determined for 2-methylthiophene, 2-ethylthiophene, and 2,5-diethylthiophene, with the latter displaying the most pronounced auto-inhibitory behavior, attributed to steric and electronic effects of the second ethyl group [1]. While exact rate constants are not tabulated in the available abstract, the qualitative ranking of oxidative stability is unambiguous: 2,5-diethylthiophene > 2-ethylthiophene ≈ 2-methylthiophene.

Oxidative Stability Storage Stability Radical Chemistry

GC Retention Behavior: Elevated Kovats Index of 2,5-Diethylthiophene Enables Separation from Co-Eluting Analytes

On a DB-Wax polar column under comparable temperature-programmed conditions, 2,5-diethylthiophene exhibits a Kovats retention index (RI) of 1356, while 2,5-dimethylthiophene elutes significantly earlier at RI 1260 [1][2]. This ΔRI of ~96 units provides robust chromatographic resolution, enabling the diethyl analog to serve as a distinct analytical standard and facilitating unambiguous identification in complex mixtures such as food aroma volatiles or petroleum-derived streams.

Gas Chromatography Retention Index Analytical Chemistry

Vapor Pressure and Volatility: Reduced Fugitive Emissions vs. Monoalkyl and Dimethyl Analogs

2,5-Diethylthiophene has an estimated vapor pressure of 1.18 mmHg at 25 °C [1]. For comparison, 2-ethylthiophene has a vapor pressure of ~10.1 mmHg at 25 °C , while 2,5-dimethylthiophene has a vapor pressure of ~9 mmHg at 25 °C [2]. The approximately 8-fold lower vapor pressure of the diethyl homolog relative to the dimethyl analog reduces evaporative loss during open-vessel reactions and lowers inhalation exposure risk during handling.

Volatility Vapor Pressure Environmental Fate

Kumada Catalyst-Transfer Polymerization Compatibility: Steric Constraints Favor 2,5-Unsubstituted Thiophenes; 2,5-Diethylthiophene Requires Alternative Polymerization Strategies

In Kumada catalyst-transfer polycondensation (KCTP) using Ni(dppe) or Ni(dppp) initiators, transmetalation (TM) is the rate-determining step. Polymerization is prohibited when TM leads to sterically hindered head-to-head (HH) Th(R)-Ni-(R)Th intermediates with alkyl substituents at both 'ortho' positions relative to the Ni center. While 2-bromo-5-chloromagnesio-3-hexylthiophene readily polymerizes, the analogous 2,5-dialkyl-substituted monomer (2-bromo-5-chloromagnesio-3,4-dihexylthiophene) completely fails to polymerize [1]. By class-level inference, 2,5-diethylthiophene-derived Grignard monomers would similarly be expected to resist KCTP due to the symmetric 2,5-disubstitution pattern that forces HH intermediates. This makes 2,5-diethylthiophene unsuitable for KCTP but suitable for oxidative chemical or electrochemical polymerization routes.

Conjugated Polymers Kumada Polymerization Materials Chemistry

Differentiated Application Scenarios for 2,5-Diethylthiophene Based on Verified Evidence


Synthesis of Well-Defined Bis-Chloromethyl Cross-Linking Agents

When a clean, oligomer-free bis-chloromethylthiophene intermediate is required—for instance, as a cross-linker in polymer chemistry or as a precursor to bis-functionalized ligands in coordination chemistry—2,5-diethylthiophene is the preferred starting material. Unlike 2,5-dimethylthiophene, which produces a complex mixture of dimers and methylene-bridged oligomers under standard chloromethylation conditions, the diethyl analog yields the desired dialkylbischloromethylthiophene selectively [1]. This selectivity translates to higher isolated yields and reduced chromatographic purification burden, directly impacting procurement value for synthetic laboratories focused on well-defined building blocks.

High-Temperature Reactions and Distillative Workup Requiring Extended Liquid Range

For reactions conducted above 140 °C, such as Friedel-Crafts acylations or high-boiling solvent conditions, 2,5-diethylthiophene's boiling point of 181 °C provides a comfortable liquid-phase operating margin that 2,5-dimethylthiophene (bp 134 °C) and 2-ethylthiophene (bp 132 °C) cannot offer [2][3]. Additionally, the higher flash point (40.8 °C vs. ~24 °C for the dimethyl analog) reduces the flammability hazard classification, potentially lowering storage and handling compliance costs. Laboratories or pilot plants targeting exothermic reactions or distillative separations should specify 2,5-diethylthiophene for these thermal processing advantages.

Oxidative Polymerization for Soluble Polythiophene Precursors

While 2,5-diethylthiophene is incompatible with Kumada catalyst-transfer polymerization due to steric constraints from the symmetric 2,5-disubstitution pattern [4], oxidative polymerization routes (chemical or electrochemical) are viable and expected to yield poly(2,5-diethylthiophene) with enhanced organic solvent solubility imparted by the ethyl side chains . Researchers exploring solution-processable polythiophenes for organic electronic applications (OLEDs, OFETs) where KCTP is not required should select 2,5-diethylthiophene specifically for the balance between side-chain solubility and electronic properties that ethyl groups confer—intermediate between methyl (lower solubility) and hexyl/dodecyl (excessive steric bulk).

Analytical Reference Standard for Thiophenic Sulfur Speciation in Complex Matrices

Environmental and fuel-testing laboratories requiring unambiguous identification and quantification of alkylthiophenes in pyrolysis gasoline, crude oil fractions, or food aroma profiles benefit from 2,5-diethylthiophene's distinctive chromatographic signature. Its Kovats retention index of 1356 on DB-Wax columns is well-separated from 2,5-dimethylthiophene (RI 1260), enabling confident peak assignment without co-elution interference [5][6]. Moreover, its presence at ~0.2 wt% in certain pyrolysis gasoline feedstocks [7] underscores its relevance as an authentic matrix-matched standard for process monitoring in petrochemical refining.

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